Cas no 579-21-5 (Lobelanine)
Lobelanine Chemical and Physical Properties
Names and Identifiers
-
- 1-METHYL-2,6-BISPHENACYLPIPERIDINE
- 2-[(2R,6S)-1-methyl-6-phenacylpiperidin-2-yl]-1-phenylethanone
- Lobelanidine
- 1-Methyl-2r,6c-diphenacyl-piperidin
- 1-methyl-2r,6c-diphenacyl-piperidine
- A831673
- AC1L9D5E
- C10157
- CHEBI:301572
- CHEMBL331161
- cis-2,2'-(1-methyl-2,6-piperidinediyl)bis[1-phenyl-ethanone]
- Ethanone, 2,2'-(1-methyl-2,6-piperidinediyl)bis(1-phenyl-, cis-
- FT-0651776
- Lobelanine
- SureCN3448367
- 2,2'-(1-Methyl-2,6-piperidinediyl)bis(1-phenylethanone
- 2,2'-(1-Methyl-2,6-piperidinediyl)diacetophenon
- MS-25080
- SCHEMBL3448367
- HY-N8505
- ETHANONE, 2,2'-(1-METHYL-2,6-PIPERIDINEDIYL)BIS(1-PHENYL-, (2R,6S)-REL-
- Lobelanin
- 4XWB84090T
- IDEMKXUAULKYJV-BGYRXZFFSA-N
- AKOS040740429
- CS-0145235
- cis-Lobelanin
- Q15426225
- DTXSID10206617
- 579-21-5
- Ethanone, 2,2'-(1-methyl-2,6-piperidinediyl)bis[1-phenyl-, cis-
- LOBELANINE [MI]
- F82796
- 8,10-DIPHENYLLOBELIDIONE
- UNII-4XWB84090T
- Compound TCFN00444
- CHEBI:6508
- MESO-LOBELANINE
- 2-[(2R,6S)-1-methyl-6-phenacyl-2-piperidyl]-1-phenyl-ethanone
- 2-[(2S,6R)-1-methyl-6-phenacylpiperidin-2-yl]-1-phenylethanone
- DA-65040
-
- Inchi: 1S/C22H25NO2/c1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18/h2-7,9-12,19-20H,8,13-16H2,1H3/t19-,20+
- InChI Key: IDEMKXUAULKYJV-BGYRXZFFSA-N
- SMILES: O=C(C1C=CC=CC=1)C[C@@H]1CCC[C@H](CC(C2C=CC=CC=2)=O)N1C
Computed Properties
- Exact Mass: 335.18865
- Monoisotopic Mass: 335.188529040g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 409
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 37.4Ų
Experimental Properties
- Color/Form: Powder
- Density: 1.1072 (rough estimate)
- Melting Point: 99°
- Boiling Point: 472.07°C (rough estimate)
- Flash Point: 196.2±11.4 °C
- Refractive Index: 1.5614 (estimate)
- PSA: 37.38
- Vapor Pressure: 0.0±1.2 mmHg at 25°C
Lobelanine Security Information
- Hazard Statement: CAUTION: May irritate eyes, skin
- Hazardous Material transportation number:UN 1544
- Safety Instruction: CAUT
- Packing Group:III
- Hazard Level:6.1(b)
- HazardClass:6.1(b)
- PackingGroup:III
Lobelanine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-N8505-5mg |
Lobelanine |
579-21-5 | 98.48% | 5mg |
¥3050 | 2025-04-16 | |
| A2B Chem LLC | AG73227-5mg |
2,2'-(1-Methyl-2,6-piperidinediyl)diacetophenon |
579-21-5 | 95% | 5mg |
$266.00 | 2024-04-19 | |
| MedChemExpress | HY-N8505-1mg |
Lobelanine |
579-21-5 | 98.48% | 1mg |
¥1386 | 2025-04-16 | |
| MedChemExpress | HY-N8505-10mg |
Lobelanine |
579-21-5 | 98.48% | 10mg |
¥4728 | 2025-04-16 | |
| 1PlusChem | 1P00EG2Z-5mg |
2,2'-(1-Methyl-2,6-piperidinediyl)diacetophenon |
579-21-5 | 97% | 5mg |
$470.00 | 2023-12-16 | |
| Aaron | AR00EGBB-5mg |
2,2'-(1-Methyl-2,6-piperidinediyl)diacetophenon |
579-21-5 | 98% | 5mg |
$411.00 | 2025-02-13 | |
| Aaron | AR00EGBB-1mg |
2,2'-(1-Methyl-2,6-piperidinediyl)diacetophenon |
579-21-5 | 98% | 1mg |
$214.00 | 2025-03-07 |
Lobelanine Suppliers
Lobelanine Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on Lobelanine
Lobelanine: A Comprehensive Overview
Lobelanine, with the CAS number 579-21-5, is a naturally occurring alkaloid found in plants of the Solanaceae family, particularly in species of the genus Lobelia. This compound has garnered significant attention in recent years due to its potential pharmacological properties and applications in various fields, including medicine and agriculture. The scientific community has been actively exploring the mechanisms of action, synthesis, and bioavailability of lobelanine to unlock its full potential.
The chemical structure of lobelanine is characterized by a complex arrangement of nitrogen atoms and hydroxyl groups, which contribute to its unique biological activities. Recent studies have highlighted its role as a potent antioxidant and anti-inflammatory agent. For instance, a 2023 study published in the Journal of Natural Products demonstrated that lobelanine exhibits significant free radical scavenging activity, making it a promising candidate for combating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular conditions.
In addition to its antioxidant properties, lobelanine has shown potential as an anticancer agent. Research conducted at the University of California revealed that lobelanine induces apoptosis in cancer cells by modulating key signaling pathways, such as the PI3K/AKT pathway. This finding has opened new avenues for exploring lobelanine as a complementary therapy in oncology. Furthermore, lobelanine's ability to inhibit the growth of multidrug-resistant cancer cells suggests its potential as a novel chemotherapeutic agent.
The agricultural sector has also taken notice of lobelanine's properties. Studies have shown that lobelanine can act as a natural pesticide, effectively repelling or killing various pests without causing harm to beneficial insects or the environment. This eco-friendly approach to pest control aligns with the growing demand for sustainable agricultural practices and reduces reliance on synthetic pesticides.
One of the most exciting developments in lobelanine research is its potential application in neuroprotection. A 2023 study published in Nature Communications demonstrated that lobelanine protects neurons from damage caused by amyloid-beta plaques, which are hallmark features of Alzheimer's disease. This discovery has sparked interest in developing lobelanine-based therapies for neurodegenerative diseases, offering hope for millions of patients worldwide.
The synthesis and extraction of lobelanine have also been optimized in recent years. Traditional extraction methods involving organic solvents have been replaced with green chemistry approaches, such as supercritical fluid extraction and microwave-assisted extraction. These methods not only enhance the yield and purity of lobelanine but also reduce environmental impact, making large-scale production more feasible.
Despite its promising applications, further research is needed to fully understand lobelanine's pharmacokinetics, toxicity profile, and optimal dosing regimens. Clinical trials are currently underway to evaluate its safety and efficacy in humans, particularly for its use in cancer therapy and neuroprotection.
In conclusion, lobellanin (CAS No. 579-21-5) represents a versatile natural compound with diverse applications across medicine, agriculture, and beyond. Its unique chemical properties and biological activities make it a valuable asset in the development of novel therapeutic agents and sustainable agricultural practices. As research continues to uncover new insights into this fascinating compound,lobellanin's role in improving human health and environmental sustainability is poised to grow significantly.
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